Antiblaze 100

Catalog No.
S588214
CAS No.
115-96-8
M.F
C6H12Cl3O4P
(ClCH2CH2O)3PO
M. Wt
285.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antiblaze 100

CAS Number

115-96-8

Product Name

Antiblaze 100

IUPAC Name

tris(2-chloroethyl) phosphate

Molecular Formula

C6H12Cl3O4P
(ClCH2CH2O)3PO

Molecular Weight

285.5 g/mol

InChI

InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2

InChI Key

HQUQLFOMPYWACS-UHFFFAOYSA-N

solubility

1 to 5 mg/mL at 68 °F (NTP, 1992)
In water, 7.82X10+3 mg/L at 20 °C
In water, 7,000 mg/L, temp not specified.
Insoluble in benzene. Soluble in most organic solvents.
Slightly soluble in carbon tetrachloride
Very slightly soluble in aliphatic hydrocarbons; soluble in alcohols, esters, ketones and aromatic hydrocarbons.
Solubility in water, g/100ml at 20Â °C: 0.78 (very poor)

Synonyms

2-Chloroethanol Phosphate; 3CF; Amgard TCEP; CLP; Celluflex CEF; Disflamoll TCA; Fyrol CEF; Fyrol CF; Genomoll P; NSC 3213; Niax 3CF; Tri(chloroethyl) Phosphate; Tri(β-chloroethyl)phosphate; Tris(2-chloroethyl)orthophosphate; Tri(2-chloroethyl)phosph

Canonical SMILES

C(CCl)OP(=O)(OCCCl)OCCCl

The exact mass of the compound Tris(2-chloroethyl) phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 5 mg/ml at 68° f (ntp, 1992)0.02 min water, 7.82x10+3 mg/l at 20 °cin water, 7,000 mg/l, temp not specified.insoluble in benzene. soluble in most organic solvents.slightly soluble in carbon tetrachloridevery slightly soluble in aliphatic hydrocarbons; soluble in alcohols, esters, ketones and aromatic hydrocarbons.solubility in water, g/100ml at 20 °c: 0.78 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3213. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. It belongs to the ontological category of trialkyl phosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antiblaze 100 (Tris(2-chloroethyl) phosphate, CAS 115-96-8) is a highly effective chlorinated organophosphate ester utilized as a flame retardant, plasticizer, and advanced electrolyte additive. Characterized by its low viscosity, high boiling point, and excellent solubility in organic solvents, it functions through both condensed-phase char formation and gas-phase radical scavenging. While historically prevalent in flexible and rigid polyurethane foams, its modern procurement value is increasingly driven by its performance in high-voltage energy storage systems, where it imparts critical thermal stability and flame resistance without severely compromising electrochemical performance [1].

Substituting Antiblaze 100 with closely related in-class analogs like TCPP (Tris(1-chloro-2-propyl) phosphate) or TDCPP (Tris(1,3-dichloro-2-propyl) phosphate) often compromises critical manufacturing and performance metrics. While TDCPP provides robust flame retardancy, its significantly higher molecular weight and viscosity impede uniform dispersion in specialized rigid foam matrices and complicate microencapsulation processes [1]. Conversely, non-halogenated alternatives like Triethyl phosphate (TEP) lack the synergistic gas-phase radical scavenging provided by the chlorinated alkyl chains of Antiblaze 100. In electrochemical applications, generic organophosphates frequently degrade at lower voltages, whereas Antiblaze 100 maintains an anodic oxidation stability up to 5.1 V (vs. Li/Li+), preventing premature electrolyte decomposition in high-voltage lithium-ion cells [2].

High-Voltage Anodic Stability in Lithium-Ion Electrolytes

In high-energy-density battery research, the anodic stability of flame-retardant additives is critical to prevent premature electrolyte degradation. Cyclic voltammetry demonstrates that electrolytes containing Antiblaze 100 exhibit an oxidation potential of approximately 5.1 V (vs. Li/Li+). This outperforms standard non-halogenated phosphate esters and traditional carbonate solvents, which typically begin to oxidize below 4.5 V. Furthermore, coin cell testing with a LiCoO2 cathode indicates that a 5 wt% addition of Antiblaze 100 improves capacity retention over standard TCEP-free electrolytes[1].

Evidence DimensionOxidation potential (anodic stability limit)
Target Compound Data~5.1 V (vs. Li/Li+)
Comparator Or BaselineStandard carbonate electrolytes / TEP (typically < 4.5 V)
Quantified Difference>0.6 V extension in anodic stability window
ConditionsCyclic voltammetry in LiCoO2 / mesocarbon microbead coin cells

Enables the procurement of a flame-retardant additive that is fully compatible with next-generation high-voltage cathode materials without sacrificing cycle life.

Quantitative Flame Inhibition in Electrolyte Jets

The efficacy of Antiblaze 100 in mitigating thermal runaway has been quantified using electrolyte jet fire setups. Experimental data shows that the addition of 40 wt% Antiblaze 100 completely halts the propagation of electrolyte flames at ambient temperatures. Increasing the concentration to 50 wt% renders the electrolyte entirely nonflammable. The high boiling temperature and vaporization enthalpy of Antiblaze 100 significantly increase both jet delay times and ignition delay times compared to baseline TCEP-free electrolytes, operating through the scavenging of OH radicals and reduction of heat release rates [1].

Evidence DimensionFlame propagation and flammability limit
Target Compound Data40 wt% halts propagation; 50 wt% achieves total nonflammability
Comparator Or Baseline0 wt% additive (highly flammable, rapid jet ignition)
Quantified Difference100% suppression of flame propagation at 40 wt% loading
ConditionsElectrolyte jet fire setup under high-temperature circumstances

Provides a quantitative formulation target for engineers designing inherently safe battery packs that must pass strict thermal runaway and jet fire regulations.

Microencapsulation Suitability for Latent Thermal Triggering

Direct addition of liquid flame retardants can sometimes interfere with solid electrolyte interphase (SEI) formation. Antiblaze 100 demonstrates excellent compatibility with in situ polymerization techniques, allowing it to be successfully encapsulated within core-shell poly(urea-formaldehyde) microcapsules. These microcapsules remain electrochemically stable during normal battery cycling and exhibit thermal stability up to approximately 200 °C. Upon reaching this critical thermal runaway threshold, the shell ruptures, releasing the Antiblaze 100 core to extinguish the cell. This latent triggering mechanism preserves inherent battery performance while providing on-demand safety [1].

Evidence DimensionThermal stability of encapsulated flame retardant
Target Compound DataStable up to ~200 °C before triggered rupture
Comparator Or BaselineUnencapsulated liquid additives (continuous interaction with electrolyte)
Quantified DifferenceZero premature release below 200 °C
ConditionsCore-shell poly(urea-formaldehyde) microcapsules in Li-ion pouch cells

Allows battery manufacturers to procure a flame retardant that can be isolated from the active electrochemistry until a catastrophic thermal event occurs.

Latent Flame-Retardant Electrolytes for High-Voltage Li-Ion Batteries

Based on its high oxidation potential (5.1 V) and microencapsulation compatibility, Antiblaze 100 is a highly effective choice for formulating latent flame-retardant systems in high-energy-density lithium-ion pouch cells. It allows researchers to integrate robust thermal runaway protection without degrading the solid electrolyte interphase (SEI) or sacrificing capacity retention during normal cycling [1].

Viscosity Regulation in Specialized Rigid Polyurethane Foams

In industrial manufacturing where precise flow properties are required, Antiblaze 100 serves as a superior additive plasticizer and viscosity regulator compared to bulkier analogs like TDCPP. Its lower molecular weight ensures uniform dispersion and consistent cell structure in rigid foams while simultaneously imparting necessary gas-phase radical scavenging for fire resistance [2].

Advanced Electrolyte Jet Fire Suppression Modeling

For safety engineering and thermal management research, Antiblaze 100 is highly suitable as a benchmark additive for suppressing electrolyte jet fires. Its quantified ability to halt flame propagation at 40 wt% makes it a critical material for developing and validating computational models of battery pack thermal runaway and fire mitigation [3].

Physical Description

Tris(2-chloroethyl) phosphate is an odorless clear liquid. Neutral pH. (NTP, 1992)
A clear liquid with a slight odor; [HSDB]
COLOURLESS-TO-YELLOW LIQUID.

Color/Form

Clear, transparent liquid
Low viscosity liquid

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

283.953879 Da

Monoisotopic Mass

283.953879 Da

Boiling Point

626 °F at 760 mmHg (NTP, 1992)
330 °C
BP: 210-220 °C

Flash Point

450 °F (NTP, 1992)
216 °C (Cleveland open cup)
232 °C (450 °F) (Closed cup)
202Â °C c.c.

Heavy Atom Count

14

Vapor Density

Relative vapor density (air = 1): 9.8

Density

1.425 at 68 °F (NTP, 1992) - Denser than water; will sink
1.39 g/cu cm at 25 °C
Relative density (water = 1): 1.4

LogP

1.44 (LogP)
log Kow = 1.78
log Kow = 1.43
1.78

Odor

Low odor

Decomposition

When heated to decomposition it emits very toxic fumes of POx /phosphorous oxides/ and Cl- /chlorides/.
Rapid decomposition occurs above 220 °C.
When heated to decomposition, carbon monoxide, hydrogen chloride, phosphorus oxides, phosphine and for phosgene may be released

Melting Point

less than -76 °F (NTP, 1992)
-55 °C
-51 Â °C

UNII

32IVO568B0

Related CAS

28205-79-0

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H360F ***: May damage fertility [Danger Reproductive toxicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Tris(2-chloroethyl) phosphate is a clear liquid with a slight odor. It is soluble in water. USE: Tris(2-chloroethyl) phosphate is used in rigid polyurethane and polyisocyanurate foams. It is used in carpet backing, flame-laminated and rebounded flexible foam and flame-retardant coatings. Tris(2-chloroethyl) phosphate is used in adhesives, cast acrylic sheet and wood-resin composites such as particle board. EXPOSURE: Exposure to tris(2-chloroethyl) phosphate can be from inhalation of ambient air, ingestion of food and drinking water, and dermal contact with products containing tris(2-chloroethyl) phosphate. If tris(2-chloroethyl) phosphate is released to the environment it will rapidly break down in air. It will have moderate mobility in soil and will bind with particles in water. It will volatilize from moist soil and water surfaces. It is not expected to build up in aquatic organisms. It will be broken down in water by hydrolysis. Tris(2-chloroethyl) phosphate may be broken down by microbes, but very slowly. RISK: The potential for tris(2-chloroethyl) phosphate to produce toxic effects in humans has not been studied. In animals, tris(2-chloroethyl) phosphate administered at high doses has resulted in brain lesions and convulsive activity. The International Agency for Research on Cancer has stated that the carcinogenicity of tris(2-chloroethyl) phosphate in humans is not classifiable. This is based on inadequate evidence in experimental animals and no data in humans for the carcinogenicity of tris(2-chloroethyl) phosphate. The potential for tris(2-chloroethyl) phosphate to cause cancer in humans has not been assessed by the EPA IRIS program or the U.S. National Toxicology Program. (SRC)

MeSH Pharmacological Classification

Flame Retardants

Mechanism of Action

The present study was conducted to clarify the acute effect of tris(2-chloroethyl)phosphate (TRCP), an organophosphate flame-retardant, on spontaneous ambulatory activity (AA) in male ICR mice and to examine the neurochemical mechanism of this effect. Single dose administration of 200 mg/kg i.p. of TRCP increased AA in ICR mice. Neither the nicotinic cholinergic antagonist mecamylamine (MA) nor the muscarinic cholinergic antagonist scopolamine (SCP) affected the AA response to TRCP. On the other hand, the benzodiazepine agonist diazepam (DZ), the GABAA agonist muscimol (MUS) and the GABAB agonist baclofen (BAC) all attenuated the effect of TRCP. DZ and MUS blocked the increase of AA within the first 10 min after administration of TRCP. These drugs did not attenuate the AA-increasing effect of SCP, suggesting that the mechanism of TRCP action is distinct from that of SCP. MUS and BAC did, but DZ did not, inhibit the AA increasing effect of the dopaminergic agonist apomorphine (APO), suggesting that dopamine is involved in the control of AA, and that GABA can affect AA through interaction with dopaminergic neurons. These results suggest that TRCP acts as a GABA antagonist and not as a cholinergic agonist, and that TRCP increases AA in ICR mice through a GABAergic mechanism.

Vapor Pressure

0.5 mmHg at 293 °F (NTP, 1992)
0.06 [mmHg]
VP: 1.60X10-5 mm Hg at 25 °C (extrapolated from a reduced BP value)
VP: 0.5 mm Hg at 145 °C
6.13X10-2 mm Hg at 25 °C
negligible

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

115-96-8
29716-44-7
68411-66-5

Absorption Distribution and Excretion

Tris(2-chloroethyl) phosphate (TRCP) is a flame retardant that has a wide variety of industrial applications. In subchronic studies, oral administration of TRCP to rats and mice has been reported to produce dose-, sex-, and species-dependent lesions in the hippocampal brain region. The present investigation has examined the metabolism, elimination, and regional brain distribution of (14)C TRCP in male and female rats. (14)C TRCP was administered by gavage (0, 175, 350, or 700 mg/kg) and urine, feces, exhaled volatiles, CO2, and selected tissues were collected. Regional brain distribution of (14)C was determined 2 hr following single doses of TRCP to male and female rats, and 24 hr after a single dose and the last of 14 daily doses of TRCP to female rats. Results of these studies indicate that TRCP is readily absorbed from the gastrointestinal tract, distributed to all brain regions, and that metabolism and excretion are nearly complete in 72 hr. Most of the TRCP-derived radioactivity was excreted in urine (up to 85%), with feces, volatiles, and CO2 combined accounting for less than 10% of the dose. Predominant signs of toxicity associated with TRCP administration (350 and 700 mg/kg) were seizures within 2 hr of treatment, when most of the TRCP-derived radioactivity present in brain tissue was in the form of the parent compound. Traces of inextractable (14)C were detected at later times, but this material was not concentrated in brain relative to other tissues. ...
... Elimination of TRCP-derived radioactivity was more rapid in mice, which excreted greater than 70% of an oral dose of 175 mg/kg in urine in 8 hr vs approximately 40% for male or female rats. ...
Material does not appear to be absorbed through the skin.
The distribution and excretion of (14)C-labelled TCEP in 5-week-old male Wistar rats orally dosed with 50 umol/kg body weight. The label was concentrated by various tissues, especially the liver and kidney, during the first 6 hr following administration and then rapidly decreased. Most of the label was excreted by 24 hr and by 168 hr less than 1% remained in tissues. Urine accounted for 96%, feces for 6%, and expired air for 2% of the label.
For more Absorption, Distribution and Excretion (Complete) data for TRIS(2-CHLOROETHYL) PHOSPHATE (7 total), please visit the HSDB record page.

Metabolism Metabolites

... Tris(2-chloroethyl) phosphate (TCEP) ... /was/ incubated with human liver S9 fraction and microsomes. ... TCEP was poorly metabolized into its diester and a product of oxidative dehalogenation. ...
Tris(2-chloroethyl) phosphate (TRCP), a flame retardant, produces a dose-, sex-, and species-dependent lesion in the hippocampal region of the brain following subchronic oral administration. This lesion is more common and more severe in female F344 rats than in male F344 rats, and is not observed in B6C3F1 mice. The present investigation of the metabolism of TRCP was designed to detect sex and species variations that might account for differences in toxicity. Elimination of TRCP-derived radioactivity was more rapid in mice, which excreted greater than 70% of an oral dose of 175 mg/kg in urine in 8 hr vs approximately 40% for male or female rats. However, the metabolic profile of TRCP-derived radioactivity in urine was similar for both species. The major metabolite in female rat urine was identified as bis(2-chloroethyl) carboxymethyl phosphate. This metabolite co-chromatographed with the major metabolite found in both male rat and mouse urine. Two additional metabolites identified in female rat urine were bis(2-chloroethyl) hydrogen phosphate and the glucuronide of bis(2-chloroethyl) 2-hydroxyethyl phosphate. These metabolites also cochromatographed with metabolites found in male rat and mouse urine. TRCP metabolism in rats was not induced or inhibited by nine daily 175 mg/kg doses. Toxicity, as evidenced by seizures, was potentiated in male rats pretreated with inhibitors of aldehyde dehydrogenase.
The hepatic microsomal fraction from male rats, but not female rats, metabolized TCEP. Liver slices and blood plasma, however, of both sexes metabolized the compound, demonstrating that at least part of the metabolism is extramicrosomal. Liver slices and microsomes from both male and female humans metabolized TCEP, but plasma and whole blood did not.
In a study on male B6C3F1 mice, more than 70% of an oral dose of 175 mg (14)C-labelled TCEP/kg body weight was excreted in urine within 8 hr. Identified urinary metabolites of TCEP in mice were bis(2-chloroethyl) carboxymethyl phosphate, bis(2-chloroethyl) hydrogen phosphate and bis(2-chloroethyl) 2-hydroxyethyl phosphate glucuronide.

Wikipedia

Tris(2-chloroethyl)_phosphate

Biological Half Life

0.22 Days

Methods of Manufacturing

Made from a three-to-one mole ratio of ethylene oxide ... and phosphorus oxychloride.

General Manufacturing Information

Ethanol, 2-chloro-, 1,1',1''-phosphate: ACTIVE
It is a plasticizer for cellulose cmpd and in them it acts as a flameproofer because of its chlorine content and its phosphoric radical. ... Particularly suitable for manufacture of noninflammable varnishes and plastics, particularly materials based on ethylcellulose, nitrocellulose, and cellulose acetate.
Excellent flameproofer for polyester resins, polyacrylates, and polyurethanes. It is compatible to some extent with polyvinyl chloride, but plasticizing efficiency is low and there is a tendency to exudation. Primary plasticizer must be used together with it.
Compatible with essentially all polymers containing polar groups.

Analytic Laboratory Methods

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: tris(2-chloroethyl) phosphate; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.08 ug/L.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: tris(2-chloroethyl) phosphate; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.08 ug/L.
Method: NIOSH 7905, Issue 2; Procedure: gas chromatography, phosphorus flame photometric detection; Analyte: phosphorus; Matrix: air; Detection Limit: 0.005 ug/sample. /Phosphorus/

Clinical Laboratory Methods

An analytical method for the determination of 14 organophosphorus flame retardants (OPFRs), including halogenated OPFRs, non-halogenated OPFRs and triphenyl phosphine oxide (TPPO) in biological samples was developed using gas chromatography-mass spectrometry (GC/MS). Biological samples were extracted using microwave-assisted extraction (MAE) with hexane/acetone (1:1, v/v) as the solvent; then, a two-step clean-up technique, gel permeation chromatography (GPC) combined with solid phase extraction (SPE), was carried out before GC/MS analysis. Experimental results showed that the developed method efficiently removed the lipid compounds and co-extract interferences. Moreover, using the relatively "narrow" column (with an i.d. of 10 mm) significantly decreased the elution volume and, therefore, prevented the loss of the most volatile OPFRs, especially trimethyl phosphate (TMP) and triethyl phosphate (TEP). The method detection limits (MDLs) for OPFRs in the biological samples ranged from 0.006 to 0.021 ng g(-1) lw, and the recoveries were in the range of 70.3-111%, except for TMP (38.9-55.6%), with relative standard deviations (RSDs) of less than 14.1%. The developed method was applied to determine the amount of the target OPFRs in biological samples (i.e., fish and domestic birds) that were collected from the Pearl River Delta (PRD) region in southern China. Of the 14 OPFRs, tri-n-butyl phosphate (TnBP), tris(2-chloroethyl) phosphate (TCEP), tris(chloropropyl) phosphate (TCPP) and tributoxyethyl phosphate (TBEP) were present in all of the biological samples that were analyzed, and dominated by TnBP, TCEP and TBEP. The concentrations of OPFRs in the biological samples that were collected from the PRD region were higher than those reported in other locations.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

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